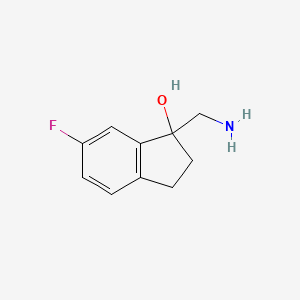
1-(Aminomethyl)-6-fluoro-2,3-dihydroinden-1-ol
Overview
Description
The compound “1-(Aminomethyl)-6-fluoro-2,3-dihydroinden-1-ol” is a complex organic molecule. It contains an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . It also contains a fluoro group and a hydroxyl group attached to an indenol structure.
Synthesis Analysis
While specific synthesis methods for this compound are not available, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt . The introduction of the fluoro group could potentially be achieved through halogenation .Molecular Structure Analysis
The molecular structure analysis would involve determining the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Unfortunately, without specific data or a crystallographic study, it’s challenging to provide an accurate molecular structure analysis .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aminomethyl, fluoro, and hydroxyl groups. Amines, for example, are known to undergo a variety of reactions, including alkylation, acylation, and reactions with acid chlorides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties are typically determined through experimental analysis .Scientific Research Applications
Fluorescent Sensing and Modulation
1-(Aminomethyl)-6-fluoro-2,3-dihydroinden-1-ol and related compounds have shown significant applications in the development of fluorescent probes and sensors. Specifically, ortho-aminomethylphenylboronic acids, closely related to the compound , have been utilized in receptors for various compounds containing vicinal diols. These receptors are especially useful for carbohydrate sensing, where the aminomethyl group significantly enhances affinity towards diols at neutral pH and assists in the modulation of the emission properties of appended fluorophores upon diol binding. This property is pivotal for developing non-invasive imaging techniques in biological systems, helping to increase our understanding of complex molecular processes (Sun et al., 2019).
Chemical Biology and Fluorination
In chemical biology, fluorinated compounds, including those related to 1-(Aminomethyl)-6-fluoro-2,3-dihydroinden-1-ol, are of considerable interest. Fluorinated amino acids, for example, are pivotal in constructing fluorescent macromolecules like peptides and proteins. These compounds are essential for tracking protein-protein interactions or imaging nanoscopic events in real-time with high spatial resolution, all without disrupting the native biomolecular properties of the systems being studied (Cheng et al., 2020).
Furthermore, the addition of fluorine atoms to molecules introduces unique effects, making such compounds highly desirable in drug discovery and other fields. Certain fluorination reactions, like the deoxofluorination process involving phenylsulfur trifluorides, highlight the importance of fluorinated intermediates in organic synthesis. These reactions showcase the diverse fluorination capabilities, including the conversion of various functional groups to fluorinated counterparts in high yields, underlining the versatility and importance of such fluorinated compounds in synthesis (Umemoto et al., 2010).
Antibacterial Agents and Drug Discovery
Compounds structurally similar to 1-(Aminomethyl)-6-fluoro-2,3-dihydroinden-1-ol have been investigated for their antibacterial properties. Notably, naphthyridine derivatives, which share a core structural resemblance, have been developed as potent antibacterial agents. Their structure-activity relationship studies have shed light on the critical role of various substituents in determining antimicrobial potency, paving the way for the development of new antibacterial drugs (Matsumoto et al., 1984).
Safety And Hazards
properties
IUPAC Name |
1-(aminomethyl)-6-fluoro-2,3-dihydroinden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-8-2-1-7-3-4-10(13,6-12)9(7)5-8/h1-2,5,13H,3-4,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKDJDCBVTYRIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C1C=CC(=C2)F)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminomethyl)-6-fluoro-2,3-dihydroinden-1-ol | |
CAS RN |
1082399-74-3 | |
| Record name | 1-(aminomethyl)-6-fluoro-2,3-dihydro-1H-inden-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



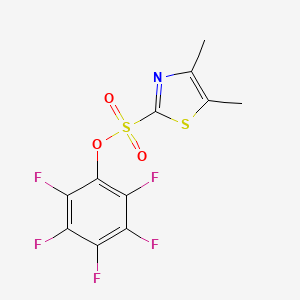
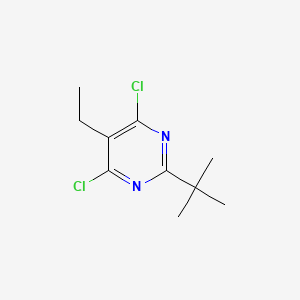
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B1526139.png)
![3-Bromo-1-[4-(difluoromethoxy)phenyl]piperidin-2-one](/img/structure/B1526140.png)
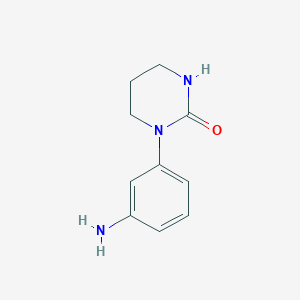
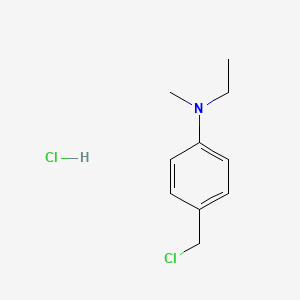
![Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1526144.png)
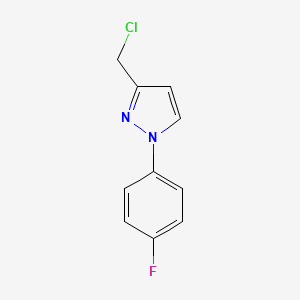
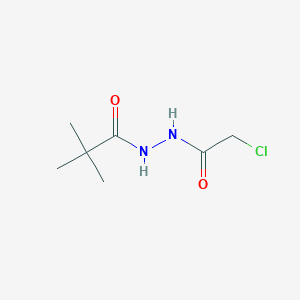

![Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1526153.png)
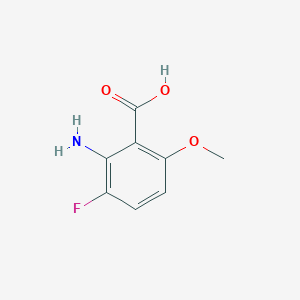
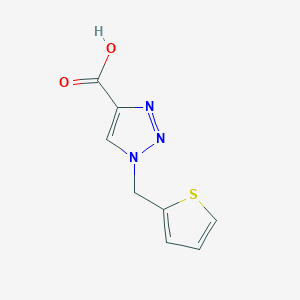
![tert-butyl N-[(3-carbamothioylphenyl)methyl]carbamate](/img/structure/B1526159.png)